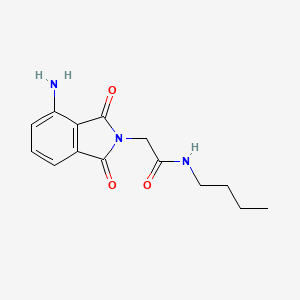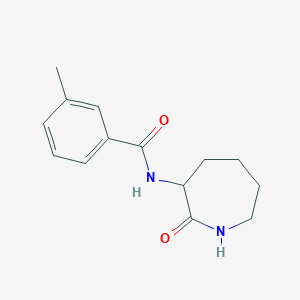
3-methyl-N-(2-oxoazepan-3-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-N-(2-oxoazepan-3-yl)benzamide, also known as MOA-728, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. This compound is a potent and selective antagonist of the orexin-1 receptor, which is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis.
作用機序
The orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus, a brain region that regulates various physiological functions. Activation of the orexin-1 receptor by its endogenous ligand orexin A promotes wakefulness, increases energy expenditure, and stimulates feeding behavior. 3-methyl-N-(2-oxoazepan-3-yl)benzamide acts as a competitive antagonist of the orexin-1 receptor, blocking the binding of orexin A and inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It can effectively reduce wakefulness and increase sleep duration in animal models of narcolepsy and insomnia. This compound can also decrease food intake and body weight in obese animals, suggesting its potential as an anti-obesity agent. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction, indicating its potential as a treatment for substance abuse disorders.
実験室実験の利点と制限
One of the major advantages of 3-methyl-N-(2-oxoazepan-3-yl)benzamide is its high selectivity and potency for the orexin-1 receptor, which minimizes off-target effects and enhances its therapeutic potential. However, the limited availability of this compound and its relatively short half-life in vivo pose significant challenges for its use in clinical settings. Moreover, the complex and multifaceted nature of neurological and psychiatric disorders requires a comprehensive understanding of the underlying mechanisms, which may limit the efficacy of this compound as a standalone treatment.
将来の方向性
Despite the limitations, 3-methyl-N-(2-oxoazepan-3-yl)benzamide holds great promise as a therapeutic agent for various neurological and psychiatric disorders. Future research should focus on developing more efficient and scalable synthesis methods, optimizing the pharmacokinetic properties of this compound, and elucidating its mechanisms of action in different disease models. Moreover, the potential synergistic effects of this compound with other pharmacological agents should be explored to enhance its therapeutic efficacy.
合成法
3-methyl-N-(2-oxoazepan-3-yl)benzamide can be synthesized using a variety of methods, including the reaction of 3-methylbenzoic acid with 2-aminocaproic acid followed by cyclization in the presence of a coupling agent. The resulting intermediate is then treated with thionyl chloride and further reacted with 2-amino-3-methylbenzamide to yield this compound.
科学的研究の応用
3-methyl-N-(2-oxoazepan-3-yl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including narcolepsy, insomnia, depression, anxiety, and addiction. Several preclinical studies have demonstrated that this compound can effectively block the orexin-1 receptor and improve sleep-wake cycles, reduce food intake, and decrease drug-seeking behavior.
特性
IUPAC Name |
3-methyl-N-(2-oxoazepan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-10-5-4-6-11(9-10)13(17)16-12-7-2-3-8-15-14(12)18/h4-6,9,12H,2-3,7-8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQNFLFIYJZSBEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCCCNC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3-chlorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478428.png)
![Ethyl 6-methyl-4-[(2-thien-3-ylethyl)amino]furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B7478431.png)
![N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]-N~1~-(4-methylphenyl)glycinamide](/img/structure/B7478442.png)
![N~1~-(4-fluorophenyl)-N~2~-methyl-N~2~-[(2-methyl-1,3-benzothiazol-6-yl)sulfonyl]glycinamide](/img/structure/B7478444.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2-chloro-5-(trifluoromethyl)benzenesulfonamide](/img/structure/B7478450.png)
![3-{[2-(4-Chlorophenyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidine](/img/structure/B7478472.png)
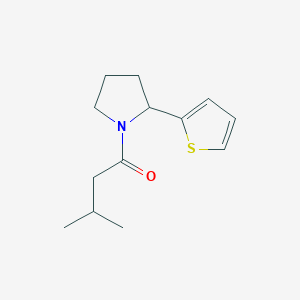
![2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone](/img/structure/B7478490.png)
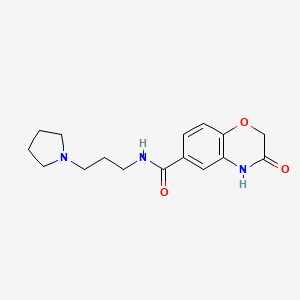
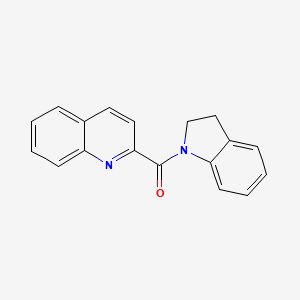
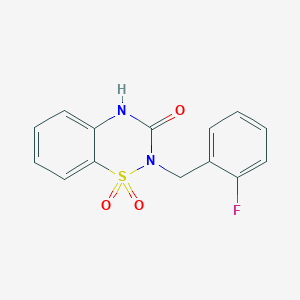
![N-(5-chloro-2-methylphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-sulfonamide](/img/structure/B7478535.png)
![(2R)-3-methyl-2-[(2-naphthalen-1-ylacetyl)amino]butanoic acid](/img/structure/B7478540.png)
